DS-7423 is a novel small-molecule compound developed by Daiichi Sankyo, primarily known for its role as a dual inhibitor of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, targeting various cancers such as ovarian clear cell adenocarcinoma and glioblastoma. The compound is currently undergoing clinical trials, demonstrating promising antitumor activity and a mechanism of inducing apoptosis in cancer cells.
DS-7423 was developed by Daiichi Sankyo, a pharmaceutical company based in Japan. The compound's synthesis and characterization have been documented in various scientific publications, emphasizing its efficacy in preclinical studies and ongoing clinical trials.
DS-7423 is classified as a dual inhibitor of the phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways, which are critical in regulating cellular growth, proliferation, and survival. It specifically targets class I phosphatidylinositol-3-kinase isoforms with a notable preference for p110α.
The synthesis of DS-7423 involves several chemical reactions that form its core structure followed by functionalization to enhance its inhibitory properties. Although specific synthetic routes are not extensively detailed in the literature, it typically includes:
The industrial production methods focus on optimizing these synthetic routes to achieve high yield and purity. Common reagents used in the synthesis include various organic solvents and catalysts that facilitate the desired transformations.
The molecular structure of DS-7423 can be represented using both canonical and isomeric SMILES notation:
C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
This structure indicates multiple functional groups that contribute to its biological activity.
Key structural data includes molecular weight, which is approximately 500 Da, and specific stereochemical configurations that are crucial for its interaction with biological targets.
DS-7423 undergoes several significant chemical reactions:
Common reagents include:
The outcomes of these reactions depend on specific conditions such as temperature, pressure, and concentration of reactants.
DS-7423 exerts its pharmacological effects primarily by inhibiting the phosphatidylinositol-3-kinase/mammalian target of rapamycin signaling pathway. This inhibition disrupts cellular processes critical for tumor growth and survival.
In vitro studies show that DS-7423 has an IC50 value less than 200 nM against class I phosphatidylinositol-3-kinase isoforms, indicating high potency.
DS-7423 is characterized by:
Key chemical properties include:
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.
DS-7423 has several scientific applications:
DS-7423 is an orally bioavailable small-molecule inhibitor that concurrently targets Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This dual inhibition disrupts the PI3K/AKT/mTOR axis—a signaling cascade frequently hyperactivated in cancers due to mutations in PIK3CA, PTEN, or upstream receptors. DS-7423 exhibits nanomolar inhibitory potency against PI3Kα (IC₅₀ = 15.6 nM) and mTOR (IC₅₀ = 34.9 nM). It also inhibits other Class I PI3K isoforms with lower affinity: PI3Kβ (IC₅₀ = 1,143 nM), PI3Kγ (IC₅₀ = 249 nM), and PI3Kδ (IC₅₀ = 262 nM) [1] [4] [6]. By binding the ATP-binding cleft of both kinases, DS-7423 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃) by PI3K and prevents mTOR-mediated phosphorylation of downstream effectors [9]. This coordinated inhibition circumvents compensatory signaling often observed with single-node inhibitors.
Table 1: Kinase Inhibition Profile of DS-7423
Target | IC₅₀ (nM) | Primary Role in Signaling |
---|---|---|
PI3Kα | 15.6 | PIP₃ production, AKT activation |
mTOR | 34.9 | S6K/4E-BP1 phosphorylation |
PI3Kγ | 249 | Immune cell signaling |
PI3Kδ | 262 | B-cell development |
PI3Kβ | 1,143 | PTEN-deficient contexts |
The molecular structure of DS-7423 (C₂₂H₂₇F₃N₁₀O₂; MW 520.51 Da) enables its isoform selectivity. Key features include:
Biochemical screens against 227 kinases confirmed high selectivity, with significant off-target inhibition only observed against MLK1 and NEK2 kinases [1] [9]. This selectivity profile minimizes unintended signaling disruptions.
DS-7423 suppresses phosphorylation of key effectors in the PI3K/mTOR pathway:
Table 2: Downstream Signaling Modulation by DS-7423 (200 nM, 8–24 hr treatment)
Effector | Phosphorylation Site | Reduction (%) | Functional Consequence |
---|---|---|---|
AKT | Ser473 | 80–90 | Impaired cell survival signaling |
S6RP | Ser240/244 | 75–85 | Inhibited protein synthesis |
4E-BP1 | Thr37/46 | 70–80 | Suppressed translation initiation |
FOXO1/3a | Thr24/Thr32 | 60–70 | Nuclear translocation of FOXOs |
Concomitant dephosphorylation of FOXO transcription factors promotes their nuclear translocation, activating pro-apoptotic genes like BIM and PUMA [1].
A pivotal mechanism of DS-7423 involves stabilizing wild-type TP53 to trigger apoptosis. In ovarian clear cell adenocarcinoma (OCCA) models:
In PTEN wild-type prostate cancer, however, compensatory upregulation of HER2-PSMA/mGluR1 loops confers resistance. Combining DS-7423 with HER2 or mGluR1 inhibitors disrupts this feedback, restoring efficacy [3]. This highlights context-dependent mechanisms for overcoming oncogenic adaptations.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9